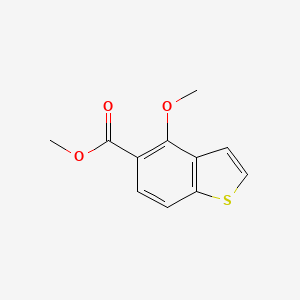

Methyl 4-methoxy-1-benzothiophene-5-carboxylate

Description

Properties

Molecular Formula |

C11H10O3S |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

methyl 4-methoxy-1-benzothiophene-5-carboxylate |

InChI |

InChI=1S/C11H10O3S/c1-13-10-7-5-6-15-9(7)4-3-8(10)11(12)14-2/h3-6H,1-2H3 |

InChI Key |

DBCDSJGCKRLKRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C=CS2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the benzothiophene core, followed by functionalization at the 5-position with a carboxylate ester group and introduction of the methoxy substituent at the 4-position. The methods often utilize palladium-catalyzed carbonylation reactions starting from suitably substituted phenyl sulfane precursors.

Palladium-Catalyzed Carbonylative Cyclization

A prominent method involves the palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes under aerobic conditions, which forms benzothiophene-3-carboxylic esters selectively. This process includes intramolecular S-5-endo-dig cyclization, iodide-promoted S-demethylation, alkoxycarbonylation, and reoxidation of Pd(0) to close the catalytic cycle.

- Catalysts and Conditions: The catalytic system typically uses PdI2 in conjunction with potassium iodide (KI) as a promoter and molecular oxygen (O2) from air as the external oxidant.

- Solvents: Methanol (MeOH) is commonly used as the alcohol component for ester formation. Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF4) have also been employed to enhance recyclability and catalytic efficiency.

- Reaction Parameters: Reactions are conducted under elevated CO pressure (~32 atm) and air pressure (up to 40 atm) at temperatures ranging from 80 °C to 100 °C for 24 to 36 hours.

Stepwise Reaction Overview

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | PdI2 catalyst, KI, substrate (2-(methylthio)phenylacetylene) in MeOH or BmimBF4 | Intramolecular cyclization and carbonylation to benzothiophene-3-carboxylate ester |

| 2 | CO and air pressurized environment (32 atm CO, up to 40 atm air) | Oxidative alkoxycarbonylation under aerobic conditions |

| 3 | Reaction time: 24–36 h at 80–100 °C | High yields (up to 80%) of methyl benzothiophene carboxylates achieved |

| 4 | Purification by column chromatography | Isolation of pure this compound |

Representative Experimental Procedure

- A mixture of PdI2 (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and the substrate (0.30 mmol) in methanol (15 mL) is placed in an autoclave.

- The autoclave is sealed and pressurized with carbon monoxide (32 atm) and air (up to 40 atm).

- The mixture is stirred at 80 °C for 24 hours.

- After cooling and depressurizing, the solvent is evaporated.

- The product is purified by silica gel column chromatography using hexane-acetate mixtures as eluents.

Yield and Purity

- Yields of methyl benzothiophene-3-carboxylate derivatives, including this compound, typically range from 60% to 81% depending on substrate and reaction conditions.

- Purity is confirmed by HPLC and NMR spectroscopy, with typical purity levels exceeding 99%.

Alternative Synthetic Routes

Synthesis of Methyl 4-Methoxyacetoacetate as a Precursor

The synthesis of methyl 4-methoxyacetoacetate, a key intermediate in the preparation of substituted benzothiophenes, can be achieved via the reaction of methyl 4-chloroacetoacetate with methanol in the presence of sodium hydride and potassium methoxide in tetrahydrofuran (THF).

- Reaction Conditions: The reaction is performed at controlled temperatures between 15–25 °C under inert atmosphere.

- Workup: Acidification with hydrochloric acid and extraction with ethyl acetate yields the pure methyl 4-methoxyacetoacetate.

- Advantages: This method allows for mild reaction conditions and minimizes impurities and safety hazards.

Detailed Reaction Steps and Yields

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Sodium hydride, potassium methoxide in THF at 15–25 °C | Formation of reactive intermediate |

| 2 | Dropwise addition of methanol and methyl 4-chloroacetoacetate mixture | Reaction proceeds over 4–6 hours |

| 3 | Acidification with HCl solution at 0 °C | Precipitation of white solid intermediate |

| 4 | Filtration and drying | Isolation of methyl 4-methoxyacetoacetate with >99% purity |

| 5 | Purification by ethyl acetate extraction | Final product obtained in yields around 77–81% |

Analytical Characterization and Research Outcomes

Spectroscopic Data

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the structure with characteristic chemical shifts for methoxy, aromatic, and ester groups.

- Infrared Spectroscopy (IR): Strong absorption bands for ester carbonyl groups (~1710 cm$$^{-1}$$) and aromatic C–H stretching.

- Mass Spectrometry (MS): Molecular ion peaks consistent with this compound molecular weight.

Purity and Yield Data Summary

| Compound | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| Methyl 4-methoxyacetoacetate | 77–81 | >99 | Nucleophilic substitution in THF |

| This compound | 60–81 | >99 | Pd-catalyzed carbonylative cyclization |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1-benzothiophene-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

Methyl 4-methoxy-1-benzothiophene-5-carboxylate (MMBC) is a synthetic compound with applications in scientific experiments, particularly in medicinal chemistry and drug discovery. Research on MMBC is ongoing, with investigations into its potential therapeutic properties and the synthesis of new analogs with improved biological activities.

Analytical Methods

MMBC's purity and identity can be determined through various analytical methods. A common method for qualitative and quantitative analysis involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also frequently used to confirm the structure and purity of MMBC.

Biological Properties

MMBC has demonstrated several biological activities, including anticancer, antifungal, and antibacterial properties. In vitro and in vivo studies have shown that MMBC inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MMBC has exhibited antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

Applications in Scientific Experiments

MMBC is used as a precursor to other organic compounds, a lead compound for developing anticancer, antifungal, and antibacterial agents, and a probe molecule in chemical biology studies. A benzothiophene derivative, of which MMBC is a type, can be effective in preventing and treating diseases by activating a peroxisome proliferator-activated receptor (PPAR), an intracellular transcription factor . Diseases that these derivatives can help with include hypoglycemia and hypolipidemia in diabetes, complications of diabetes, hyperlipidemia, arteriosclerosis, various thromboses, and inflammatory diseases such as rheumatoid arthritis, hypertrophic arthritis, asthma, bronchitis, allergic diseases, inflammatory diseases of internal organs, ulcerative colitis, Crohn's disease, sepsis, septic shock, Kepler tuberculosis, multiple sclerosis, ischemic vascular disorders (including DIC), cerebral malaria, hepatitis, cancers, autoimmune diseases, and cachexia associated with cancer or viral diseases including AIDS .

Toxicity and Safety

While MMBC shows therapeutic promise, its toxicity and safety in scientific experiments require further investigation. Studies indicate that MMBC is relatively non-toxic to human cells and has low cytotoxicity. However, the toxicity can vary depending on the dose, route of administration, and duration of exposure.

Potential Implications

MMBC holds potential in developing new drugs for treating cancer, fungal infections, and bacterial infections and can serve as a starting material for synthesizing various organic compounds in the pharmaceutical industry.

Limitations and Future Directions

Mechanism of Action

The mechanism of action of methyl 4-methoxy-1-benzothiophene-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between Methyl 4-methoxy-1-benzothiophene-5-carboxylate and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |

|---|---|---|---|---|

| This compound* | C11H10O3S | 222.26 | Not available | Methoxy (C4), methyl ester (C5) |

| Methyl 5-amino-1-benzothiophene-2-carboxylate | C10H9NO2S | 223.25 | 20699-85-8 | Amino (C5), methyl ester (C2) |

| Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate | C13H12O5 | 248.23 | 5527-76-4 | Methoxy (C5), ethyl ester (C2), ketone (C4) |

Physicochemical Properties

- Lipophilicity: The methoxy group in this compound enhances lipophilicity compared to amino-substituted analogs (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate), which may improve membrane permeability in biological systems .

- Solubility: Methyl esters generally exhibit higher solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to ethyl esters, as seen in gas chromatography studies of methyl/ethyl esters of diterpenoid acids .

- Thermal Stability: Methyl esters like Methyl 5-amino-1-benzothiophene-2-carboxylate are stable under standard laboratory conditions (20–25°C), as indicated by their use in synthesis without decomposition .

Analytical Characterization

- Chromatographic Behavior : Methyl esters of aromatic heterocycles (e.g., methyl salicylate) exhibit distinct retention times in gas chromatography compared to ethyl esters, as shown in studies of resin-derived compounds .

- Mass Spectrometry: Fragmentation patterns for methyl esters typically include loss of COOCH3 (59 Da), a feature observed in methylated diterpenoid acids .

Research Findings and Data Gaps

- Biological Activity: No direct data exists for the target compound, but methyl esters of benzothiophenes are known to modulate enzyme activity (e.g., cyclooxygenase-2 inhibition) in structure-activity relationship studies .

Biological Activity

Methyl 4-methoxy-1-benzothiophene-5-carboxylate (MMBC) is a compound that has garnered attention for its diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article delves into the biological activity of MMBC, presenting detailed research findings, case studies, and comparative data.

Overview of Biological Properties

MMBC exhibits a range of biological activities that are significant in pharmacological research. Key properties include:

- Anticancer Activity : MMBC has demonstrated the ability to inhibit the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. Studies indicate that it can effectively target specific molecular pathways involved in tumor biology.

- Antifungal Activity : The compound has shown effectiveness against Candida albicans, a common fungal pathogen.

- Antibacterial Activity : MMBC exhibits antibacterial properties, particularly against Staphylococcus aureus, a notable pathogen in clinical settings.

The mechanism by which MMBC exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its anticancer and antimicrobial effects.

Key Mechanisms Identified:

- Inhibition of Enzyme Activity : MMBC may inhibit enzymes associated with cancer progression and inflammation, such as lipoxygenases (LOX) and cyclooxygenases (COX).

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of MMBC:

-

Anticancer Studies :

- In vitro studies have shown that MMBC inhibits the proliferation of various cancer cell lines with IC50 values ranging from 2.2 µM to 5.3 µM, indicating potent antiproliferative effects .

- A study demonstrated that MMBC induced apoptosis in breast cancer cells through modulation of the Bcl-2 family proteins, leading to increased caspase activity .

-

Antifungal Activity :

- MMBC was tested against Candida albicans, showing significant inhibition with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL .

-

Antibacterial Efficacy :

- In vitro assays revealed that MMBC effectively inhibited Staphylococcus aureus growth with an MIC of 8 µg/mL .

Comparative Analysis with Similar Compounds

MMBC's structure allows it to interact uniquely with biological targets compared to other thiophene derivatives. The presence of the methoxy group at the 4-position and the carboxylate ester at the 5-position enhances its reactivity and biological activity.

| Compound Name | Anticancer IC50 (µM) | Antifungal MIC (µg/mL) | Antibacterial MIC (µg/mL) |

|---|---|---|---|

| This compound | 2.2 - 5.3 | 16 | 8 |

| Methyl 4-methoxybenzothiophene-2-carboxylate | Not specified | Not specified | Not specified |

| Methyl 4-methoxybenzothiophene-6-carboxylate | Not specified | Not specified | Not specified |

Q & A

How can the synthesis of methyl 4-methoxy-1-benzothiophene-5-carboxylate be optimized for improved yield and purity?

Category : Basic Research Methodology

Answer :

- Key Steps :

- Precursor Selection : Use 4-methoxybenzothiophene derivatives (e.g., 4-methoxyphenylhydrazine hydrochloride, as seen in similar syntheses ) as starting materials.

- Esterification : Employ Pd-catalyzed cross-coupling or acid-catalyzed esterification under anhydrous conditions (e.g., SOCl₂/MeOH for carboxyl activation, as in Scheme 1 of ).

- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of methylating agent to minimize side products).

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Category : Advanced Data Analysis

Answer :

- Multi-Nuclear NMR : Use ¹H, ¹³C, and DEPT-135 NMR to assign methoxy (-OCH₃) and ester (-COOCH₃) groups. Compare with published shifts for analogous benzothiophene esters .

- X-Ray Crystallography : For unambiguous confirmation, grow single crystals in DCM/hexane and refine using SHELX software (e.g., SHELXL for small-molecule refinement ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error to distinguish from isomers.

How can contradictory spectral data (e.g., NMR vs. computational predictions) be reconciled for this compound?

Category : Advanced Data Contradiction Analysis

Answer :

- Stepwise Approach :

- Experimental Validation : Re-run NMR under standardized conditions (e.g., 400 MHz, CDCl₃, 25°C) to exclude solvent/temperature artifacts.

- Computational Refinement : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts, accounting for solvent effects via COSMO model .

- Dynamic Effects : Investigate conformational flexibility (e.g., methoxy rotation) via variable-temperature NMR or NOESY .

What strategies are recommended for assessing the hydrolytic stability of the ester group in this compound under physiological conditions?

Category : Advanced Experimental Design

Answer :

- Accelerated Stability Testing :

- Conditions : Incubate in pH 7.4 phosphate buffer at 37°C, sampling at 0, 24, 48, and 72 hours.

- Analytical Methods : Quantify degradation via HPLC (C18 column, λ=254 nm) and confirm hydrolyzed products (e.g., 4-methoxy-1-benzothiophene-5-carboxylic acid) using LC-MS .

- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics and compare with structurally similar esters (e.g., ethyl 4-methylthiazole carboxylates ).

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Category : Advanced Computational Chemistry

Answer :

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon vs. benzothiophene ring).

- Simulate transition states for nucleophilic attack (e.g., SN2 at the ester group) using Gaussian09 with solvation models .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to prioritize reaction sites .

What crystallographic challenges arise when determining the crystal structure of this compound, and how are they addressed?

Category : Advanced Structural Analysis

Answer :

How does the electronic nature of the benzothiophene ring influence the compound’s UV-Vis absorption profile?

Category : Basic Spectroscopy

Answer :

- Methodology :

- Experimental Measurement : Record UV-Vis spectrum in MeOH (200–400 nm) and compare with DFT-computed transitions (TD-DFT/CAM-B3LYP).

- Substituent Effects : Correlate λₘₐₓ shifts with electron-donating methoxy groups (π→π* transitions) .

- Reference Data : Use methyl benzoate derivatives as benchmarks .

What synthetic routes are available for introducing functional groups at the 3-position of the benzothiophene ring?

Category : Advanced Synthetic Chemistry

Answer :

- Directed Metallation : Use LDA at -78°C to deprotonate the 3-position, followed by electrophilic quenching (e.g., DMF for formylation) .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst and aryl boronic acids (e.g., as in ’s Scheme 1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.